molecular formula C19H10BrClFN3O2S B2918146 (2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327172-95-1

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2918146
CAS No.: 1327172-95-1
M. Wt: 478.72
InChI Key: IPNXSZMXUVFNLW-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a specialized organic compound with the CAS Number 1327172-95-1 and a molecular formula of C 19 H 10 BrClFN 3 O 2 S . It features a chromene core structure substituted with bromine and further modified with a (3-chloro-4-fluorophenyl)imino group and a 1,3-thiazol-2-yl carboxamide moiety. The presence of the 1,3-thiazole ring is of significant research interest, as this heterocyclic scaffold is known to exhibit diverse biological activities and is present in several pharmacologically active molecules . Compounds containing the 1,3,4-thiadiazole ring, a related structure, are noted for their ability to interact strongly with biomolecules and potential to cross the blood-brain barrier, making them valuable scaffolds in central nervous system (CNS) drug discovery . The structural complexity of this compound, including its halogen atoms (Bromine, Chlorine, Fluorine) and multiple nitrogen-containing functional groups, makes it a promising candidate for various research applications. It is primarily investigated in medicinal chemistry for the development of novel therapeutic agents. Researchers value this compound for exploring structure-activity relationships (SAR) and for its potential mechanism of action, which may involve interaction with enzymatic targets or neuronal receptors . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-bromo-2-(3-chloro-4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrClFN3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-12-2-3-15(22)14(21)9-12/h1-9H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNXSZMXUVFNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17BrClFN2O3C_{21}H_{17}BrClFN_2O_3, with a molecular weight of approximately 479.7 g/mol. The structure features a chromene core modified with bromine and a thiazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₇BrClFN₂O₃
Molecular Weight479.7 g/mol
Structural FeaturesChromene core, Thiazole

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
    • Structure-activity relationship (SAR) analyses suggest that modifications in the thiazole and phenyl groups enhance its potency against cancer cells .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
    • The presence of halogen substituents (bromine and chlorine) has been linked to increased antimicrobial efficacy .

Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The results indicated that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase.

Antimicrobial Assessment

In a comparative study involving various synthesized derivatives, this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to traditional antibiotics. The mechanism was hypothesized to involve membrane disruption and inhibition of protein synthesis.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity further. Researchers have explored various synthetic routes involving multi-step organic reactions, leading to derivatives with improved solubility and bioavailability.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits Bcl-2
AntimicrobialEffective against MRSA; disrupts cell membranes
CytotoxicityIC50 values lower than standard drugs

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Position 6 Substituent Phenyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound Br 3-chloro-4-fluoro 1,3-thiazol-2-yl C₂₀H₁₂BrClFN₃O₂S 503.7 High halogen density; thiazole for H-bonding; enhanced lipophilicity
(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Cl 4-(methylsulfanyl) tetrahydrofuran-2-ylmethyl C₂₂H₂₁ClN₂O₃S 428.9 Sulfur-containing phenyl; flexible tetrahydrofuran chain; reduced steric bulk
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide H 5-chloro-2-fluoro 1,3-thiazol-2-yl C₁₉H₁₁ClFN₃O₂S 399.8 No position 6 halogen; meta-chloro/ortho-fluoro phenyl; smaller molecular size

Structural and Electronic Differences

  • Halogen Effects: The target compound’s bromine at position 6 increases molecular weight (503.7 vs. 428.9 and 399.8) and lipophilicity (logP estimated to be higher) compared to the chlorine-substituted () and non-halogenated () analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .
  • Phenyl Substituent Geometry: The 3-chloro-4-fluorophenyl group in the target compound creates a distinct electronic profile compared to the 4-(methylsulfanyl)phenyl () and 5-chloro-2-fluorophenyl () groups.
  • Carboxamide Moieties: The thiazole ring in the target compound and ’s analog enables hydrogen bonding via the nitrogen atom, unlike the tetrahydrofuran group in , which lacks H-bond donors. This difference could impact solubility and target affinity .

Hypothetical Pharmacological Implications

  • Target Selectivity : The thiazole moiety shared by the target compound and ’s analog may favor interactions with kinases or metalloenzymes, whereas the tetrahydrofuran group in might reduce such specificity.
  • Metabolic Stability : The methylsulfanyl group in ’s phenyl ring could render it susceptible to oxidative metabolism, whereas the target compound’s halogenated phenyl group may confer greater stability .
  • Bioavailability : The target compound’s higher molecular weight and halogen density may reduce aqueous solubility compared to ’s analog, necessitating formulation optimization.

Crystallographic and Computational Insights

Hydrogen-bonding patterns, critical for understanding stability and interactions, can be analyzed using graph-set notation (e.g., Etter’s rules) as described in . For instance, the thiazole nitrogen in the target compound may form N–H···N/S bonds, while halogen atoms could engage in C–X···π interactions .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence the Z-configuration?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 6-bromo-2H-chromene-3-carboxylic acid derivatives with 3-chloro-4-fluoroaniline to form the imino linkage. Reaction conditions (e.g., acid catalysis, solvent polarity) are critical to favor the Z-configuration via kinetic control .
  • Step 2 : Coupling the chromene intermediate with 1,3-thiazol-2-amine using carbodiimide-based reagents (e.g., DCC/DMAP) to form the carboxamide bond. Solvents like DMF or THF are preferred to minimize side reactions .
  • Stereochemical confirmation : Polar solvents (e.g., methanol) and low temperatures (<0°C) stabilize the Z-isomer, as evidenced by NOESY NMR correlations .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromo at C6, fluorophenyl at C2). NOESY confirms the Z-configuration through spatial proximity of the imino group and chromene protons .
  • X-ray crystallography : Resolves absolute stereochemistry and validates hydrogen bonding between the thiazole nitrogen and chromene carbonyl group .
  • Mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., bromine isotopic patterns) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental electronic properties?

  • Case study : Density Functional Theory (DFT) calculations may overestimate the electron-withdrawing effect of the trifluoromethyl group compared to experimental UV-Vis data. Adjust basis sets (e.g., B3LYP/6-311+G**) or incorporate solvent effects (PCM model) to improve agreement .
  • Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry results. Discrepancies >0.3 eV suggest inadequate modeling of steric hindrance from the thiazole ring .

Q. What strategies optimize the yield of the target compound in multi-step syntheses?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 24^4-1 design identified reaction time (24–48 hr) and solvent (toluene > DCM) as critical for >80% yield in the imino formation step .
  • Protecting groups : Temporarily protect the thiazole amine with Boc groups during chromene ring formation to prevent side reactions. Deprotection with TFA/CH2_2Cl2_2 (1:1) restores functionality without degrading bromine substituents .

Q. How can researchers analyze conflicting bioactivity data across analogs with similar substituents?

  • Example : A trifluoromethyl analog may show higher enzyme inhibition than bromo-substituted derivatives despite similar LogP values. Surface Plasmon Resonance (SPR) reveals stronger hydrogen bonding between the trifluoromethyl group and active-site residues .
  • Mitigation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Contradictions in IC50_{50} values may arise from off-target interactions, requiring orthogonal assays (e.g., fluorescence polarization) .

Notes

  • Advanced questions emphasize mechanistic analysis, data reconciliation, and methodology refinement.
  • References are curated from peer-reviewed synthesis and characterization studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.